molecular formula C23H21NO4S B14995896 methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-5-phenylthiophene-3-carboxylate

methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B14995896
M. Wt: 407.5 g/mol
InChI Key: QZBSEDDQBIDKNI-SDNWHVSQSA-N
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Description

METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a methoxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the thiophene ring.

    Formation of the Carboxylate Ester: This can be done through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE: Similar structure but lacks the thiophene ring.

    (2E)-2-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-2-PROPENOIC ACID: Similar structure but has a different functional group arrangement.

Uniqueness

METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring with a methoxyphenyl group and a carboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methyl-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H21NO4S/c1-15-20(23(26)28-3)22(29-21(15)17-7-5-4-6-8-17)24-19(25)14-11-16-9-12-18(27-2)13-10-16/h4-14H,1-3H3,(H,24,25)/b14-11+

InChI Key

QZBSEDDQBIDKNI-SDNWHVSQSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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